![molecular formula C12H14N4 B1407140 4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine CAS No. 1824839-61-3](/img/structure/B1407140.png)
4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine
Descripción general
Descripción
“4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine” is a chemical compound with the molecular formula C12H14N4. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
Imidazole, the core structure of the compound, is known as 1,3-diazole. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The specific molecular structure of “4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine” is not provided in the available resources.Chemical Reactions Analysis
Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Specific chemical reactions involving “4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine” are not mentioned in the available resources.Physical And Chemical Properties Analysis
The molecular weight of “4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine” is 214.27 g/mol. Other specific physical and chemical properties are not mentioned in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Transformation of 1,3-Azoles
The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, are critical in developing compounds with various biological activities. Techniques involve using metallic derivatives of imidazole and phosphorus halides, as well as cross-coupling of halogenimidazoles with dialkyl phosphites in the presence of a palladium catalyst. These compounds exhibit diverse biological activities, including insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative effects, among others, showcasing the potential for therapeutic applications in multiple domains (Abdurakhmanova et al., 2018).
Practical Synthesis of Metal Passivators
The development of a practical method for the synthesis of 5,5′-Methylene-bis(benzotriazole) from methyl nitrite and tetraaminodiphenylmethane demonstrates the compound's utility as an intermediate in the preparation of metal passivators and light-sensitive materials. This process emphasizes green chemistry principles, showcasing an efficient and environmentally benign approach to producing commercially valuable chemicals (Gu et al., 2009).
Building Blocks for Heterocyclic Compounds
4-(Dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones serve as valuable building blocks for synthesizing a wide range of heterocyclic compounds, including pyrazolo-imidazoles and spiropyrans. Their unique reactivity under mild conditions facilitates the generation of diverse cynomethylene dyes and highlights the significant role of such compounds in advancing heterocyclic chemistry and dye synthesis (Gomaa & Ali, 2020).
Optoelectronic Materials from Quinazolines and Pyrimidines
Quinazolines and pyrimidines are instrumental in creating optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for developing fluorescent frameworks and chemosensors. This review underscores the importance of these heterocyclic fragments in fabricating materials for organic light-emitting diodes, including highly efficient red phosphorescent organic light-emitting diodes, and as potential photosensitizers for dye-sensitized solar cells, highlighting their versatility in material science (Lipunova et al., 2018).
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives exhibit a wide range of bioactivities, including anticancer, antifungal, antibacterial, and antiviral properties. Their structural feature enables effective binding with various enzymes and receptors, making them a focal point in drug discovery for treating multiple ailments. This comprehensive review highlights the therapeutic worth of these compounds across medicinal chemistry, emphasizing their significant contributions to developing new and effective medicinal agents (Verma et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Imidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on exploring the potential applications of “4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine” in various fields, including medicine and pharmacology.
Propiedades
IUPAC Name |
4-methyl-1-[(E)-(4-methylphenyl)methylideneamino]imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-9-3-5-11(6-4-9)7-14-16-8-10(2)15-12(16)13/h3-8H,1-2H3,(H2,13,15)/b14-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFFXBXSHAUWMB-VGOFMYFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C=C(N=C2N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2C=C(N=C2N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



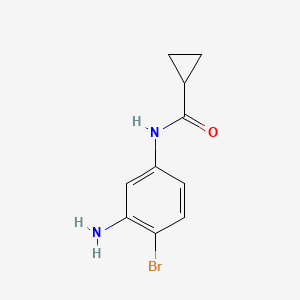
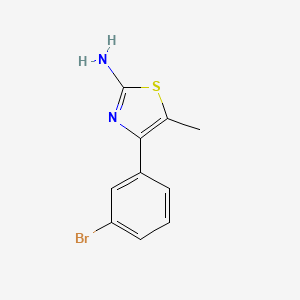
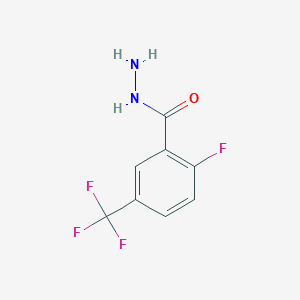



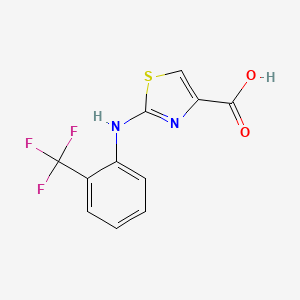
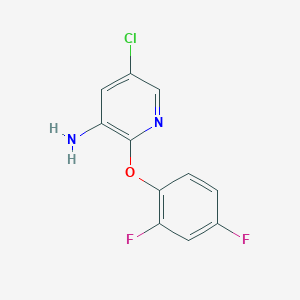
![[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine](/img/structure/B1407070.png)
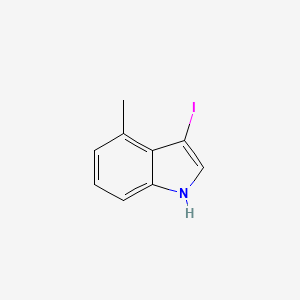

methylamine](/img/structure/B1407074.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidine](/img/structure/B1407077.png)
